2-[[(2S,4As,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid
2-[[(2S,4As,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
102416-27-3
VCID:
VC0033756
InChI:
InChI=1S/C46H58O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-16,33-36H,17-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,35+,36?,42-,43+,44-,45+,46+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C
Molecular Formula:
C46H58O8
Molecular Weight:
738.9 g/mol
2-[[(2S,4As,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid
CAS No.: 102416-27-3
Main Products
VCID: VC0033756
Molecular Formula: C46H58O8
Molecular Weight: 738.9 g/mol
CAS No. | 102416-27-3 |
---|---|
Product Name | 2-[[(2S,4As,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
Molecular Formula | C46H58O8 |
Molecular Weight | 738.9 g/mol |
IUPAC Name | 2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
Standard InChI | InChI=1S/C46H58O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-16,33-36H,17-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,35+,36?,42-,43+,44-,45+,46+/m0/s1 |
Standard InChIKey | GFCQDXRBTQVNJC-OTGCZYGJSA-N |
Isomeric SMILES | C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC(=O)C4=CC=CC=C4C(=O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)COC(=O)C7=CC=CC=C7C(=O)O)C)C)C)C |
Synonyms | 18-olean-12-ene-3,30-diol dihemiphthalate deoxoglycyrrhetol dihemiphthalate DGDH di-Na salt (3beta,18alpha,20beta)-isomer of deoxoglycyrrhetol dihemiphthalate di-Na salt (3beta,20beta)-isomer of deoxoglycyrrhetol dihemiphthalate |
PubChem Compound | 128097 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume